N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutanamide
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Overview
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutanamide is a synthetic organic compound that features a pyrrolidine ring substituted with a methoxy group and a phenyl ring attached to a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutanamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Coupling with Phenyl Ring: The pyrrolidine derivative is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Attachment of Butanamide Moiety: Finally, the butanamide moiety is introduced through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for the reduction of the amide bond.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutanamide.
Reduction: Formation of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutanamide: Similar structure with a hydroxyl group instead of a methoxy group.
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutylamine: Similar structure with an amine instead of an amide bond.
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutanoic acid: Similar structure with a carboxylic acid instead of an amide bond.
Uniqueness
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3,3-dimethylbutanamide is unique due to the presence of both the methoxy group and the butanamide moiety, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)11-16(20)18-13-5-7-14(8-6-13)19-10-9-15(12-19)21-4/h5-8,15H,9-12H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYBSFBCCLSROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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